molecular formula C14H18F3NO2S B14872797 (2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester

(2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester

Cat. No.: B14872797
M. Wt: 321.36 g/mol
InChI Key: CUCWGDHAZJRWLB-UHFFFAOYSA-N
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Description

(2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester is a compound that features a trifluoromethylsulfanyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, making it a valuable component in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through radical trifluoromethylation, which has been extensively studied and optimized for various substrates . The reaction conditions often include the use of photoredox catalysis, which facilitates the formation of the trifluoromethyl group under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylsulfanyl group imparts desirable properties to the resulting compounds, such as increased stability and lipophilicity .

Biology

In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. Its ability to interact with various biomolecules makes it a valuable tool for investigating biochemical pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials with improved chemical and physical properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Methyl-1-trifluoromethylsulfanyl methyl-propyl)-carbamic acid benzyl ester apart from similar compounds is its unique combination of a trifluoromethylsulfanyl group with a carbamic acid benzyl ester moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C14H18F3NO2S

Molecular Weight

321.36 g/mol

IUPAC Name

benzyl N-[3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate

InChI

InChI=1S/C14H18F3NO2S/c1-10(2)12(9-21-14(15,16)17)18-13(19)20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,18,19)

InChI Key

CUCWGDHAZJRWLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CSC(F)(F)F)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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